molecular formula C19H19BrN2O4S B2472422 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide CAS No. 474881-20-4

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide

Cat. No. B2472422
CAS RN: 474881-20-4
M. Wt: 451.34
InChI Key: CKEWHCCDGJJVJB-BLTQDSCZSA-N
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Description

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide is a useful research compound. Its molecular formula is C19H19BrN2O4S and its molecular weight is 451.34. The purity is usually 95%.
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Scientific Research Applications

Angiotensin II Receptor Antagonism

  • A study investigated potential antihypertensive and cardiotropic drugs among new 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines. Hydrobromide compounds, similar in structure to the compound , showed a high affinity for the angiotensin II receptor, indicating potential as antihypertensive drugs. Pharmacological studies confirmed their antihypertensive effects (Drapak et al., 2019).

Metal Complex Coordination

  • In a study on the coordination of heterocyclic derivatives with metals, novel transition and rare-earth metal complexes were synthesized. These compounds, including forms structurally related to (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide, exhibited distinctive coordination properties (Kovalchukova et al., 2017).

Antimicrobial and Anti-proliferative Activities

  • Research on thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, similar in structure to the compound , revealed interesting biological properties. Some synthesized compounds showed significant antimicrobial and antiproliferative activities (Mansour et al., 2020).

Catalytic Applications

  • A study on the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand, structurally related to the compound , in zeolite Y, demonstrated its efficiency as a catalyst for oxidation reactions (Ghorbanloo & Alamooti, 2017).

Structural and Isomer Studies

  • Research on the structure of 2-imino-5-arylidene-4-thiazolidinones, closely related in structure, showed that these compounds exist in various geometrical isomers, which have distinct properties and potential applications (Ramsh et al., 1983).

Antioxidant Properties

  • A study on the synthesis and characterization of coumarin substituted heterocyclic compounds, related in structure to the compound , revealed high antioxidant activities. This indicates potential applications in fields requiring antioxidant properties (Abd-Almonuim et al., 2020).

properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)imino-1,3-thiazol-3-yl]ethanol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S.BrH/c1-23-15-5-3-14(4-6-15)20-19-21(8-9-22)16(11-26-19)13-2-7-17-18(10-13)25-12-24-17;/h2-7,10-11,22H,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEWHCCDGJJVJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC4=C(C=C3)OCO4)CCO.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxyphenyl)imino)thiazol-3(2H)-yl)ethanol hydrobromide

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